4-Phenyl-quinolin-2-ol
Overview
Description
4-Phenyl-quinolin-2-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The structure of this compound consists of a quinoline ring system with a phenyl group attached at the 4-position and a hydroxyl group at the 2-position. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-quinolin-2-ol can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For instance, the reaction between 2-aminobenzophenone and benzaldehyde under acidic conditions can yield this compound.
Another method involves the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base to form the quinoline derivative. This method is particularly useful for synthesizing substituted quinolines.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the reaction. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
4-Phenyl-quinolin-2-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Due to its pharmacological properties, this compound is being investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenyl-quinolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 4-Phenyl-quinolin-2-ol, known for its wide range of biological activities.
4-Phenylquinoline: Lacks the hydroxyl group at the 2-position but shares similar structural features.
2-Phenylquinoline: Has the phenyl group at the 2-position instead of the 4-position.
Uniqueness
This compound is unique due to the presence of both the phenyl group at the 4-position and the hydroxyl group at the 2-position. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.
Biological Activity
4-Phenyl-quinolin-2-ol is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. This compound has gained attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and implications for drug development.
Chemical Structure and Properties
The molecular structure of this compound consists of a quinoline ring system with a phenyl group at the 4-position and a hydroxyl group at the 2-position. This configuration is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial enzymes and disrupting cell membrane integrity. This makes it a candidate for developing new antibiotics.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. It has shown effectiveness against various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) with IC50 values as low as 0.32 μM .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
Anticancer Studies
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- In Vitro Studies : A study demonstrated that several derivatives exhibited significant antiproliferative activities against cancer cell lines, with some compounds showing IC50 values below 1 μM .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
Compound 22 | COLO205 | 0.32 |
Compound HPK | H460 | 0.89 |
These findings suggest that structural modifications can enhance anticancer efficacy.
Antimicrobial Studies
The antimicrobial activity of related quinoline derivatives has also been investigated:
- In Vitro Antibacterial Activity : Various derivatives were tested against bacteria such as Staphylococcus aureus and Escherichia coli. Some compounds showed significant antibacterial activity, indicating that modifications to the quinoline structure can lead to improved efficacy against resistant strains .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated a series of 4-PQ derivatives for their cytotoxic effects on multiple cancer cell lines. The results indicated that certain modifications led to enhanced inhibition of cell growth, suggesting a promising avenue for developing new anticancer agents .
- Case Study on Antimicrobial Properties : Another research effort focused on synthesizing new quinoline derivatives and assessing their antibacterial properties using the agar diffusion method. The results showed that specific structural features significantly influenced antibacterial activity, especially against drug-resistant strains like MRSA .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that some derivatives of this compound exhibit favorable drug-like properties, including good bioavailability and minimal cardiotoxicity. However, concerns regarding potential drug-drug interactions and mutagenicity were noted, emphasizing the need for further investigation into safety profiles .
Properties
IUPAC Name |
4-phenyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQNVNSIRYIHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207264 | |
Record name | 3-Deoxyviridicatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-57-2 | |
Record name | 3-Deoxyviridicatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deoxyviridicatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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